molecular formula C15H17N3O2 B2386252 N-(4-Methoxy-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2415468-80-1

N-(4-Methoxy-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide

Cat. No. B2386252
CAS RN: 2415468-80-1
M. Wt: 271.32
InChI Key: YCPDZVDDEYFTRP-UHFFFAOYSA-N
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Description

N-(4-Methoxy-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as MMV008138, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMV008138 belongs to the class of pyrimidine derivatives and has been found to exhibit potent antimalarial activity.

Mechanism of Action

The exact mechanism of action of N-(4-Methoxy-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is not yet fully understood. However, it is believed that N-(4-Methoxy-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide targets the parasite's dihydroorotate dehydrogenase (DHODH) enzyme, which is essential for the parasite's survival. DHODH plays a crucial role in the biosynthesis of pyrimidine nucleotides, which are required for DNA and RNA synthesis in the parasite.
Biochemical and Physiological Effects
N-(4-Methoxy-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been found to exhibit low toxicity in mammalian cells, making it a promising candidate for further development as an antimalarial drug. In addition, N-(4-Methoxy-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been found to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-Methoxy-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide for lab experiments is its potent antimalarial activity, which makes it an ideal compound for testing against the parasite. However, one of the limitations of N-(4-Methoxy-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is its low solubility in water, which can make it difficult to formulate for in vivo studies.

Future Directions

There are several potential future directions for the research and development of N-(4-Methoxy-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide. One possibility is to explore its potential as a combination therapy with other antimalarial drugs to improve its efficacy and reduce the risk of drug resistance. Another direction is to investigate its potential as a treatment for other parasitic diseases, such as leishmaniasis and trypanosomiasis. Furthermore, N-(4-Methoxy-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide could be modified to improve its solubility and bioavailability, making it a more effective drug candidate. Overall, N-(4-Methoxy-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide holds great promise as a potential antimalarial drug, and further research is needed to fully explore its therapeutic potential.

Synthesis Methods

The synthesis of N-(4-Methoxy-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide involves a multistep process that starts with the reaction of 4-methoxy-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5,6-dimethylpyrimidine-4-amine in the presence of a base to form N-(4-Methoxy-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide. The overall yield of this synthesis method is approximately 20%.

Scientific Research Applications

N-(4-Methoxy-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been extensively studied for its potential antimalarial activity. In vitro studies have shown that N-(4-Methoxy-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide exhibits potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Furthermore, N-(4-Methoxy-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been found to be effective against multidrug-resistant strains of the parasite.

properties

IUPAC Name

N-(4-methoxy-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-9-7-12(20-4)5-6-13(9)18-15(19)14-10(2)11(3)16-8-17-14/h5-8H,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPDZVDDEYFTRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C2=NC=NC(=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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